N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988535
InChI: InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-8-7-13(19)9-14(15)18(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26)
SMILES: CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C18H16ClF3N2OS
Molecular Weight: 400.8 g/mol

N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC0988535

Molecular Formula: C18H16ClF3N2OS

Molecular Weight: 400.8 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide -

Specification

Molecular Formula C18H16ClF3N2OS
Molecular Weight 400.8 g/mol
IUPAC Name N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-8-7-13(19)9-14(15)18(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26)
Standard InChI Key XLTFLLYUHJHZIR-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator